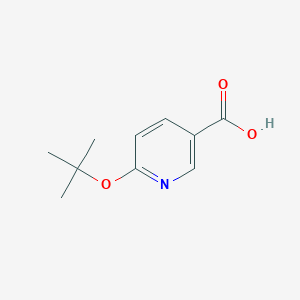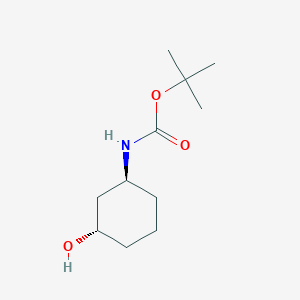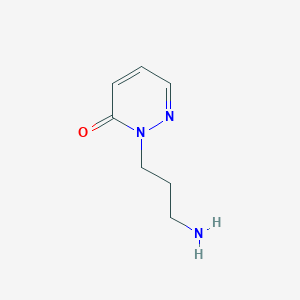![molecular formula C11H16N2O2 B1517731 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid CAS No. 1094798-46-5](/img/structure/B1517731.png)
6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid
Overview
Description
6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid (6-EPA) is a heterocyclic molecule composed of a nitrogen-containing pyridine ring and an ethyl propan-2-yl amine group. 6-EPA is a versatile compound with a wide range of applications in both scientific research and in the laboratory.
Scientific Research Applications
Synthesis and Chemical Applications
Ethyl 2-Methyl-2,3-butadienoate in Tetrahydropyridine Synthesis Ethyl 2-methyl-2,3-butadienoate is used as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This process forms ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields (Zhu et al., 2003).
Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate Synthesis A novel synthesis method has been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method is beneficial in preparing new N-fused heterocycle products (Ghaedi et al., 2015).
Antibacterial Activity of Pyridonecarboxylic Acids Pyridonecarboxylic acids, including compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, have shown significant antibacterial activity. The specific structural features, such as amino- and hydroxy-substituted cyclic amino groups, contribute to their efficacy. These findings indicate potential applications in medical and pharmaceutical fields (Egawa et al., 1984).
Chemical Reactions and Derivatives
Nicotinic Acid Hydrazide Derivatives Nicotinic acid hydrazide derivatives, synthesized from pyridine 3-carboxillic acid, have shown antimycobacterial activity. These derivatives, including (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone and 3-methyl-1-nicotinoyl-1H-pyrazol5(4H)-one, represent significant contributions to antimicrobial research (R.V.Sidhaye et al., 2011).
Selenolo[2,3-b]pyridine Derivatives Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives showcase remarkable antioxidant activity, indicating potential applications in the field of oxidative stress management and related therapeutic areas (Zaki et al., 2017).
properties
IUPAC Name |
6-[ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(8(2)3)10-6-5-9(7-12-10)11(14)15/h5-8H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEFNPJYEQETAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















